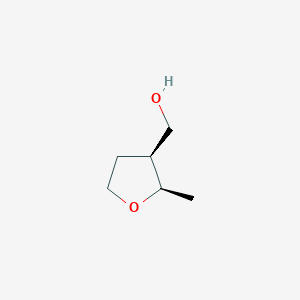cis-(2-Methyltetrahydrofuran-3-yl)methanol
CAS No.: 18689-92-4
Cat. No.: VC2894635
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18689-92-4 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | [(2R,3S)-2-methyloxolan-3-yl]methanol |
| Standard InChI | InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
| Standard InChI Key | AIXNAFSAZMLNHH-RITPCOANSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](CCO1)CO |
| SMILES | CC1C(CCO1)CO |
| Canonical SMILES | CC1C(CCO1)CO |
Introduction
Physical and Chemical Properties
Structural Characteristics
cis-(2-Methyltetrahydrofuran-3-yl)methanol features a saturated five-membered heterocyclic ring containing an oxygen atom (the tetrahydrofuran core). The methyl group at the 2-position and the hydroxymethyl group at the 3-position exist in a cis stereochemical relationship, meaning they are oriented on the same face of the ring. This specific spatial arrangement significantly influences the compound's physical properties and chemical behavior.
Chemical Identifiers and Notation
To facilitate precise identification and database referencing, several chemical notation systems are employed to describe this compound, as detailed in Table 1.
Table 1: Chemical Identifiers for cis-(2-Methyltetrahydrofuran-3-yl)methanol
| Identifier Type | Value |
|---|---|
| CAS Number | 18689-92-4 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | [(2R,3S)-2-methyloxolan-3-yl]methanol |
| Standard InChI | InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
| Standard InChIKey | AIXNAFSAZMLNHH-RITPCOANSA-N |
| Isomeric SMILES | C[C@@H]1C@@HCO |
| Canonical SMILES | CC1C(CCO1)CO |
| PubChem Compound ID | 124219985 |
The structural information indicates the compound contains two chiral centers, resulting in specific stereochemical designations as reflected in the (2R,3S) configuration noted in its IUPAC name .
Synthesis Methods
Stereochemical Considerations
The synthesis of cis-(2-Methyltetrahydrofuran-3-yl)methanol presents specific challenges related to stereochemical control. Achieving the cis configuration between the methyl and hydroxymethyl groups requires either stereoselective synthetic methods or separation of stereoisomers post-synthesis. Stereoselective catalytic hydrogenation or substrate-controlled additions are potential strategies to achieve the desired stereochemical outcome .
Applications and Reactivity
Synthetic Applications
cis-(2-Methyltetrahydrofuran-3-yl)methanol serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecular structures. Its hydroxyl group functions as a nucleophilic center, enabling various transformation reactions including esterification, etherification, and oxidation. These transformations create pathways to diverse structural derivatives with applications across chemical disciplines.
The compound's defined stereochemistry makes it particularly valuable in stereoselective syntheses where precise spatial control is required. In such contexts, it can serve as a chiral building block for the construction of more complex molecules with defined three-dimensional structures.
Reactivity Patterns
The reactivity of cis-(2-Methyltetrahydrofuran-3-yl)methanol is primarily governed by its functional groups:
Reaction Mechanisms
The primary reaction mechanism involves the hydroxyl group acting as a nucleophile in various organic transformations. This functionality enables the compound to participate in reactions with electrophiles to form new chemical bonds. The hydroxyl group can undergo substitution reactions, forming esters, ethers, or be oxidized to aldehydes or carboxylic acids under appropriate conditions.
Analytical Characterization
Spectroscopic Analysis
While specific spectroscopic data for cis-(2-Methyltetrahydrofuran-3-yl)methanol is limited in the available research results, its structural features would produce characteristic spectroscopic patterns. In NMR spectroscopy, the compound would display distinctive signals for the methyl group, the hydroxymethyl protons, and the protons of the tetrahydrofuran ring.
The expected ¹H NMR spectrum would show signature patterns including:
-
A doublet for the methyl group attached to the tetrahydrofuran ring
-
Multiple signals for the methylene protons in the ring
-
A distinct signal pattern for the hydroxymethyl group
-
Characteristic signals for the protons at the stereogenic centers
Chromatographic Methods
Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), would be effective methods for the isolation, purification, and analysis of cis-(2-Methyltetrahydrofuran-3-yl)methanol. When coupled with mass spectrometry, these techniques can provide definitive identification and purity assessment.
Research Significance and Future Directions
Current Research Applications
The significance of cis-(2-Methyltetrahydrofuran-3-yl)methanol in scientific research extends beyond its role as a synthetic intermediate. Its stereochemically defined structure makes it valuable in studies of reaction mechanisms and stereochemical influence on chemical properties. Additionally, its potential as a specialized solvent with unique properties presents opportunities for applications in green chemistry and sustainable processes.
Comparative Analysis with Related Compounds
cis-(2-Methyltetrahydrofuran-3-yl)methanol belongs to a family of functionalized tetrahydrofurans that includes the structurally related compound cis-(5-methyltetrahydrofuran-2-yl)methanol (CAS: 16015-08-0). While these compounds share similar structural features, the position of the methyl and hydroxymethyl substituents significantly affects their chemical properties and reactivity patterns .
For context, 2-methyltetrahydrofuran (2-MeTHF), a simpler analog lacking the hydroxymethyl group, is a well-established green solvent with properties including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume